Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[(naphthalen-1-ylsulfonylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c26-23(29-20-9-2-1-3-10-20)25-15-13-18(14-16-25)17-24-30(27,28)22-12-6-8-19-7-4-5-11-21(19)22/h1-12,18,24H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIXQRUEZOCCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the naphthalene sulfonamide group. The final step involves the esterification of the piperidine carboxylate with the phenyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and phenols, under conditions that may involve catalysts and specific temperature controls.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including those related to Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit specific pathways involved in tumor growth, potentially through interactions with heat shock protein 90 (Hsp90) and other molecular targets associated with cancer proliferation .
- Case Study : In vitro assays demonstrated that certain analogs showed enhanced cytotoxicity in breast cancer models compared to standard treatments like bleomycin .
Receptor Modulation
The compound has been explored for its potential as a receptor antagonist. For example:
- P2Y14 Receptor : Research indicates that compounds with similar structures can act as competitive antagonists at the P2Y14 receptor, which is implicated in inflammatory responses .
- Bioavailability Challenges : While some derivatives show high affinity for their targets (e.g., Ki values around 0.4 nM), their bioavailability remains a concern, prompting the development of prodrugs to enhance their therapeutic utility .
Synthesis and Structural Modifications
The synthesis of this compound has been optimized through various chemical reactions:
- Synthetic Pathways : Techniques such as nucleophilic substitution and coupling reactions have been employed to create more effective analogs with improved solubility and potency .
Potential Industrial Applications
While primarily studied for its pharmacological properties, this compound may also find applications in industrial settings:
Pharmaceutical Formulations
Given its structural characteristics, this compound could serve as an intermediate in the synthesis of more complex pharmaceutical agents or as a stabilizing agent in drug formulations.
Chemical Research
The compound's unique properties make it suitable for research into new drug design methodologies, particularly in the development of multi-target drugs that can address complex diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate include other sulfonamide-based piperidine derivatives and naphthalene-containing esters.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Biological Activity
Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate (CAS Number: 1235360-90-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHNOS
- Molecular Weight : 424.5 g/mol
- Structure : The compound consists of a piperidine ring substituted with a phenyl group and a naphthalene sulfonamide moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. In a study evaluating the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), compounds similar to this compound demonstrated potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines. For instance, similar compounds have been reported to inhibit the growth of various cancer cells by targeting specific pathways involved in cell proliferation and survival .
A recent study highlighted the structure–activity relationship (SAR) of piperidine derivatives, indicating that modifications on the piperidine ring significantly affect their antiproliferative activity. The presence of halogen substituents on the phenyl ring was found to enhance the biological activity .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at a pharmaceutical institute evaluated the activity of several piperidine derivatives against clinically isolated strains of bacteria. The study concluded that the compound exhibited significant bactericidal effects, particularly against resistant strains .
- Anticancer Mechanism : Another investigation focused on the mechanism by which piperidine derivatives induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that the compound triggers mitochondrial pathways leading to cancer cell death .
Q & A
Q. What are the common synthetic routes for preparing Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate, and how are intermediates validated?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the piperidine core, often via reductive amination or cyclization reactions.
- Step 2 : Introduction of the naphthalene-1-sulfonamido group via nucleophilic substitution or coupling reactions.
- Step 3 : Esterification with phenyl chloroformate to introduce the carboxylate moiety.
Intermediates are validated using thin-layer chromatography (TLC) for reaction progress and NMR spectroscopy (¹H/¹³C) for structural confirmation. For example, highlights the use of NMR to verify substituent positions on piperidine derivatives .
Q. How is the molecular structure of this compound characterized, and what techniques are prioritized?
- X-ray crystallography resolves the 3D conformation, critical for understanding steric effects and receptor interactions.
- Mass spectrometry (LC-MS/HRMS) confirms molecular weight and purity.
- FT-IR spectroscopy identifies functional groups (e.g., sulfonamide N–H stretches at ~3300 cm⁻¹).
emphasizes X-ray analysis for pyrido-pyrimidine analogs to map electronic properties .
Q. What preliminary toxicity screening methods are recommended for this compound?
- In vitro cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) assess acute toxicity.
- Ames test for mutagenicity.
- Hepatotoxicity markers (ALT/AST levels in cell supernatants).
’s database on naphthalene derivatives suggests prioritizing metabolic stability assays due to potential cytochrome P450 interactions .
Q. How can researchers evaluate the compound’s biological activity in early-stage studies?
- Enzyme inhibition assays (e.g., fluorescence-based kinetics) for targets like kinases or proteases.
- Receptor binding studies using radioligand displacement (e.g., ’s use of tritiated compounds for cannabinoid receptors) .
- Cell-based assays (e.g., apoptosis via flow cytometry).
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response curve re-evaluation : Ensure linearity and rule out off-target effects at high concentrations.
- Batch variability checks : Use HPLC to confirm compound stability and purity.
- Orthogonal assays : Validate findings with alternative methods (e.g., SPR vs. fluorescence polarization).
notes discrepancies in quinazoline derivatives’ activity due to solvent polarity effects .
Q. What strategies optimize the synthesis yield and scalability for industrial-academic partnerships?
- Catalyst screening : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura).
- Flow chemistry : Continuous reactors for exothermic steps (e.g., ’s industrial-scale methods for similar sulfonamides, though excluded per guidelines).
- DoE (Design of Experiments) : Statistically optimize temperature, solvent ratios, and reaction time.
Q. How do structural modifications (e.g., substituent positions) impact pharmacological properties?
- Substituent position : Moving the sulfonamido group from the naphthalene 1- to 2-position alters steric hindrance, affecting receptor binding ( compares pyrrolidine derivatives with substituted phenyl groups) .
- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility.
’s analysis of tert-butyl piperidine carboxylates shows positional isomerism significantly alters reactivity .
Q. What advanced techniques assess metabolic stability and pharmacokinetics?
Q. How is the mechanism of action elucidated for this compound?
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to map binding pockets.
- RNA-seq/proteomics : Identify downstream gene/protein expression changes.
- Knockout models : CRISPR-Cas9 gene editing to validate target necessity.
highlights naphthalene-carboxamide interactions with transcription factors .
Q. What computational methods predict solubility and formulation compatibility?
- QSAR models correlate logP values with experimental solubility.
- Molecular dynamics simulations to assess aggregation propensity.
- Excipient screening (e.g., PEGs, cyclodextrins) via phase solubility studies.
’s data on quinazoline solubility in organic solvents informs formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
